molecular formula C5H3Br2ClS B1441933 5-Bromo-3-(bromomethyl)-2-chlorothiophene CAS No. 1185727-35-8

5-Bromo-3-(bromomethyl)-2-chlorothiophene

Cat. No.: B1441933
CAS No.: 1185727-35-8
M. Wt: 290.4 g/mol
InChI Key: RKFLERACBBNACC-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-chlorothiophene is a useful research compound. Its molecular formula is C5H3Br2ClS and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-3-(bromomethyl)-2-chlorothiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C5H4Br2ClS, is characterized by its bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The following sections detail its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves halogenation reactions of thiophene derivatives. The presence of multiple halogens allows for further functionalization through cross-coupling reactions, such as the Suzuki reaction, which can yield various aryl-substituted thiophenes with enhanced biological activities .

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number1185727-35-8
Molecular FormulaC5H4Br2ClS
Melting PointNot specified
Boiling PointNot specified
Log P (partition coefficient)2.25 to 4.19

Antibacterial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 51.4 to 79.13 µg/mL against E. coli, indicating potent antibacterial activity .

Antioxidant Activity

The antioxidant capabilities of thiophene derivatives are also noteworthy. Studies have demonstrated that these compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The antioxidant activity is often measured using assays that evaluate the ability to reduce reactive oxygen species (ROS) or inhibit lipid peroxidation .

Leishmanicidal Activity

Another area of interest is the leishmanicidal activity of related thiophene derivatives. Compounds similar to this compound have shown promising results against Leishmania infantum, with effective doses in the low micromolar range (ED50 values between 0.45 to 1.27 µM) and high selectivity indexes . This suggests potential for developing new treatments for leishmaniasis.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For example, some studies suggest that thiophene derivatives may inhibit trypanothione reductase (TryR), an enzyme critical for the survival of L. infantum, thereby providing a targeted approach for treating leishmaniasis .

Case Studies

  • Antibacterial Efficacy : A study evaluated various substituted thiophenes against E. coli and found that specific substitutions significantly enhanced antibacterial potency, with the most active compound achieving an IC50 value of 51.4 µg/mL .
  • Leishmanicidal Activity : In another investigation, a series of selenocyanate derivatives derived from brominated thiophenes were tested against Leishmania infantum. The study highlighted several compounds with high efficacy and low cytotoxicity in human cells, suggesting a promising therapeutic index for further development .

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLERACBBNACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717910
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185727-35-8
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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